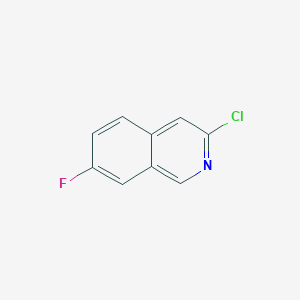
3-Chlor-7-Fluorisoquinolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Chloro-7-fluoroisoquinoline involves several steps. These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of 3-Chloro-7-fluoroisoquinoline is C9H5ClFN . The InChI Code is 1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H . The molecular weight is 181.6 .Physical And Chemical Properties Analysis
3-Chloro-7-fluoroisoquinoline is a white to yellow solid . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
3-Chlor-7-Fluorisoquinolin: ist eine Verbindung, die in der pharmazeutischen Industrie aufgrund ihrer potenziellen bioaktiven Eigenschaften von Interesse ist. Die Einführung von Fluoratomen in pharmazeutische Verbindungen kann ihre biologische Aktivität, metabolische Stabilität und Membranpermeabilität signifikant beeinflussen . Diese Verbindung könnte als Baustein bei der Synthese verschiedener therapeutischer Wirkstoffe verwendet werden, darunter solche mit krampflösenden, schmerzstillenden und antidiarrhoischen Eigenschaften, ähnlich anderen Isochinolinderivaten .
Neurologische Forschung
Isochinoline, wie z. B. This compound, wurden auf ihre neurotoxischen Wirkungen untersucht, die mit neurologischen Erkrankungen wie Parkinson-Krankheit zusammenhängen . Die Forschung an dieser Verbindung könnte Erkenntnisse für die Entwicklung neuroprotektiver Medikamente liefern oder zum Verständnis der Pathogenese neurodegenerativer Erkrankungen beitragen.
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie können fluorierte Verbindungen wie This compound zur Entwicklung von Pestiziden und Herbiziden verwendet werden. Die einzigartigen Eigenschaften des Fluoratoms können zu Verbindungen mit erhöhter Wirksamkeit und Selektivität gegen Schädlinge und Unkräuter führen .
Materialwissenschaften
Die strukturellen Eigenschaften von This compound machen es zu einem Kandidaten für den Einsatz in den Materialwissenschaften, insbesondere bei der Herstellung von organischen Leuchtdioden (OLEDs). Fluorierte Isochinoline sind bekannt für ihre lichtspendenden Eigenschaften, die bei der Entwicklung fortschrittlicher Displaytechnologien genutzt werden können .
Katalyse
Isochinolinderivate werden oft als Liganden in katalytischen Reaktionen verwendet, da sie Übergangsstadien stabilisieren und Substrate aktivieren können. This compound könnte auf seine potenziellen Anwendungen in der Katalyse untersucht werden, möglicherweise mit verbesserten Reaktionsraten oder Selektivität .
Supramolekulare Chemie
Die Einführung von Fluoratomen in Isochinoline kann zu einzigartigen elektrostatischen und sterischen Effekten führen. Diese Eigenschaften machen This compound zu einer wertvollen Verbindung für die Forschung in der supramolekularen Chemie, wo sie zur Entwicklung neuer molekularer Baugruppen oder Sensoren verwendet werden könnte .
Bioaktivitätsstudien
Fluorierte Heterocyclen, wie z. B. This compound, werden umfassend auf ihre Bioaktivität untersucht. Diese Verbindung könnte in Hochdurchsatz-Screenings eingesetzt werden, um neue biologisch aktive Moleküle zu entdecken, die zur Entwicklung neuer Medikamente führen könnten .
Synthetische Methodik
Die Synthese von fluorierten Isochinolinen, darunter This compound, ist ein Feld der aktiven Forschung. Die Entwicklung neuer synthetischer Wege für diese Verbindung könnte die Effizienz und Skalierbarkeit ihrer Produktion verbessern, was für ihre Anwendung in verschiedenen Bereichen entscheidend ist .
Safety and Hazards
The safety information for 3-Chloro-7-fluoroisoquinoline includes several hazard statements: H302;H315;H319;H335 . The precautionary statements include P261;P280;P301+P312;P302+P352;P305+P351+P338 . It’s recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Zukünftige Richtungen
Fluorinated isoquinolines, such as 3-Chloro-7-fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics and potential applications in pharmaceuticals and materials . The future directions in this field may involve the development of more efficient synthetic methodologies for fluorinated isoquinolines and the exploration of their novel applications .
Wirkmechanismus
Target of Action
It is known that isoquinolines, a family of compounds to which 3-chloro-7-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
Fluorinated isoquinolines, which include 3-chloro-7-fluoroisoquinoline, have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often causes unique bioactivities due to electrostatic and steric effects .
Biochemical Pathways
It is known that isoquinolines can affect various biochemical pathways, leading to a range of bioactivities .
Result of Action
It is known that fluorinated isoquinolines can cause unique bioactivities .
Eigenschaften
IUPAC Name |
3-chloro-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDRWTHVHZAKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607930 | |
| Record name | 3-Chloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82117-26-8 | |
| Record name | 3-Chloro-7-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82117-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




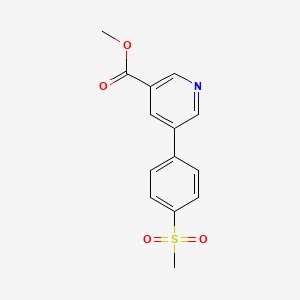
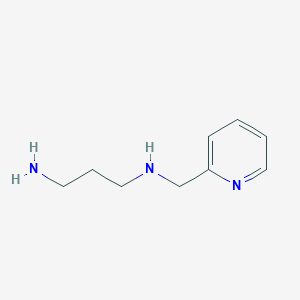
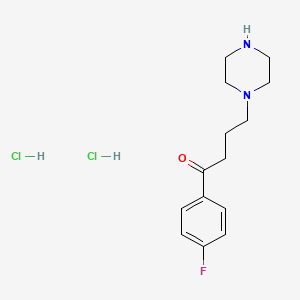
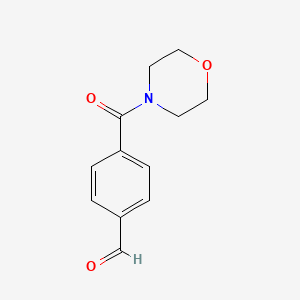


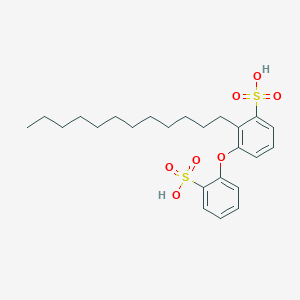
![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)
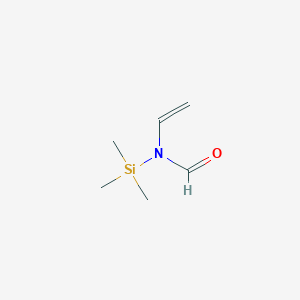
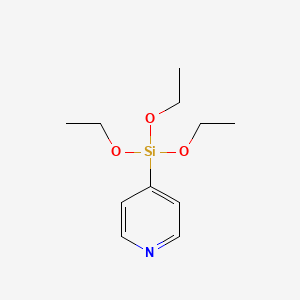


![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)